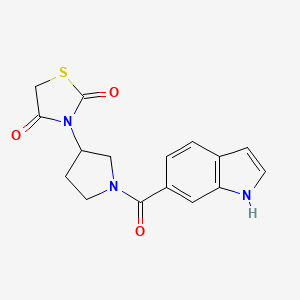
3-(1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrrolidine ring, and a thiazolidine-2,4-dione ring . The indole ring is a prevalent moiety in many biologically active compounds and drugs . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . For instance, 1H-indole-3-aldehyde derivatives can be methylated and then reacted with other reagents in the presence of a catalyst to give pyrimidines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole ring, a pyrrolidine ring, and a thiazolidine-2,4-dione ring . The indole ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The compound could participate in various chemical reactions due to the presence of multiple functional groups. For instance, the indole ring can undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the indole ring could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
Compounds similar to 3-(1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones have shown promising results in antimicrobial evaluation, showcasing the compound's potential in combating infectious diseases and cancer (Thadhaney et al., 2010).
Hypoglycemic and Hypolipidemic Activity
Research into substituted pyridines and purines containing 2,4-thiazolidinedione has revealed significant hypoglycemic and hypolipidemic activities. These compounds have been designed and synthesized, demonstrating effectiveness in reducing triglyceride accumulation in vitro and showing potential in treating diabetes and lipid disorders (Kim et al., 2004).
Cognitive Enhancement
A study on dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, a related compound, has shown potential in reversing amnesia induced by electroconvulsive shock in mice. This research suggests applications in cognitive enhancement and the treatment of memory-related disorders (Butler et al., 1987).
Cytotoxicity and ROS Generation
Selenium-containing dispiro indolinones, structurally related to this compound, have been synthesized and evaluated for their cytotoxic activity and ability to generate reactive oxygen species (ROS). These compounds show significant cytotoxicity against cancer cell lines, highlighting their potential in cancer therapy (Novotortsev et al., 2021).
Synthesis of Heterocycles
Research on the synthesis of oxazolidines, thiazolidines, and pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters showcases the versatility of thiazolidine derivatives in synthesizing heterocyclic compounds. This indicates potential applications in the development of new pharmaceuticals and materials (Badr et al., 1981).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may influence a variety of biochemical pathways.
Pharmacokinetics
Thiazolidine derivatives, which are part of the compound’s structure, have been discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . This suggests that the compound could have favorable pharmacokinetic properties.
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Action Environment
It is known that the synthesis of indole derivatives has attracted the attention of researchers due to their broad-spectrum biological activities . This suggests that the compound’s action could potentially be influenced by various environmental factors.
Zukünftige Richtungen
Given the diverse biological activities of indole derivatives and the versatility of the pyrrolidine and thiazolidine-2,4-dione rings, this compound could be a promising candidate for further exploration in drug discovery . Future research could focus on synthesizing a variety of derivatives and evaluating their biological activities.
Eigenschaften
IUPAC Name |
3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-14-9-23-16(22)19(14)12-4-6-18(8-12)15(21)11-2-1-10-3-5-17-13(10)7-11/h1-3,5,7,12,17H,4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHARBJWWYDFAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

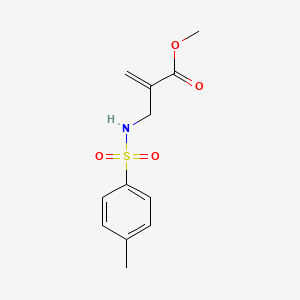
![1-[3-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2471370.png)
![1-[(2-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2471371.png)
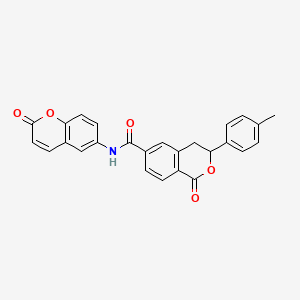
![CC(C)(C)OC(=O)N1CC(C[Zn]I)C1](/img/structure/B2471374.png)
![3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate](/img/structure/B2471376.png)
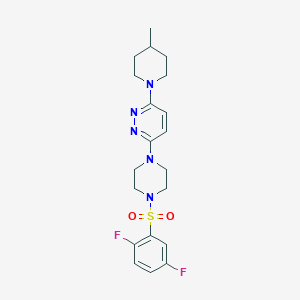
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2471378.png)


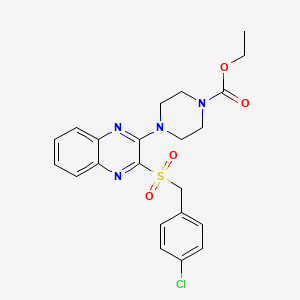
methanone](/img/structure/B2471387.png)
![tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate](/img/structure/B2471388.png)
